Avadomide hydrochloride is derived from modifications of the thalidomide structure, specifically designed to improve its pharmacological profile. It falls under the category of small molecule drugs and is classified as an immunomodulatory agent. Its structural modifications aim to retain therapeutic benefits while reducing adverse effects.
The synthesis of avadomide hydrochloride involves several key steps:
Avadomide hydrochloride features a complex molecular structure characterized by a quinazoline core linked to various functional groups that enhance its biological activity. The molecular formula is CHClNO, and its molecular weight is approximately 300.75 g/mol.
The structure includes:
High-resolution X-ray crystallography has been employed to elucidate the precise arrangement of atoms within the molecule, revealing significant interactions that contribute to its efficacy .
Avadomide hydrochloride participates in various chemical reactions that enhance its therapeutic profile:
These reactions are integral to modifying the compound for improved efficacy against cancer cells.
Avadomide hydrochloride exerts its effects through multiple mechanisms:
Research has shown that avadomide's mechanism involves complex interactions with cellular pathways that regulate growth and survival.
Avadomide hydrochloride exhibits several notable physical and chemical properties:
The compound's physicochemical properties align with Lipinski's rule of five, indicating good bioavailability potential .
Avadomide hydrochloride has several significant applications in scientific research and clinical settings:
Avadomide hydrochloride (CC-122 hydrochloride; C₁₄H₁₅ClN₄O₃) is a hydrochloride salt derivative of the cereblon modulator avadomide. Its core structure comprises a quinazolinone aromatic system linked to a glutarimide moiety via a methyl-substituted nitrogen atom, forming a 5-amino-2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl scaffold [3] [8]. The hydrochloride salt formation occurs at the piperidine nitrogen of the glutarimide ring, enhancing crystallinity and stability. Key molecular properties include:
High-resolution X-ray crystallography studies using the MsCI4 soaking system (a bacterial cereblon homolog) reveal that avadomide binds cereblon’s hydrophobic pocket via its glutarimide moiety. The quinazolinone group protrudes into the solvent interface, enabling neo-substrate recruitment for ubiquitination [1]. This binding induces a conformational shift in cereblon, facilitating the degradation of transcription factors like Ikaros (IKZF1) and Aiolos (IKZF3) [5] [6].
Table 1: Molecular Properties of Avadomide Hydrochloride
Property | Value |
---|---|
IUPAC Name | 3-(5-Amino-2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)piperidine-2,6-dione hydrochloride |
Molecular Formula | C₁₄H₁₅ClN₄O₃ |
Molecular Weight (g/mol) | 322.75 |
CAS Number | 1398053-45-6 |
Salt Form | Hydrochloride |
Aromatic System | Quinazolinone |
Pharmacophoric Domains | Aromatic ring, spacer, glutarimide |
The synthesis of avadomide hydrochloride proceeds via a multi-step route starting with functionalization of the quinazolinone core. The free base is synthesized through nucleophilic substitution between 5-amino-2-methylquinazolin-4(3H)-one and a glutarimide-derived alkyl halide [9]. Final hydrochloride salt formation is achieved by reacting the free base with hydrochloric acid, followed by recrystallization from ethanol/water mixtures to optimize purity (>98%) [3] [6].
Crystallization optimization studies identified ammonium phosphate buffers (0.4–0.6 M) as ideal for growing protein-ligand co-crystals. Soaking techniques involve incubating pre-formed MsCI4-thalidomide crystals with avadomide for >24 hours, enabling high-resolution (1.52 Å) structural analysis [1]. Modifications to the linker region (e.g., replacing rigid bonds with thioacetamide spacers) were explored to enhance binding kinetics, though the original amide linker demonstrated optimal cereblon engagement [9].
Avadomide hydrochloride exhibits pH-dependent stability:
Solubility profiling demonstrates moderate aqueous solubility (0.355 mg/mL in water at 25°C), which is significantly higher than the free base form (avadomide; 0.001–0.01 mg/mL) [3] [8]. Solubility enhances in dimethyl sulfoxide (DMSO; >50 mg/mL), facilitating in vitro studies. Kinetic stability assays using Hep3B cells show a degradation half-life (t₁/₂) of ~12 hours for avadomide-induced ZMYM2 ubiquitination, confirming sustained drug activity [5].
The hydrochloride salt offers distinct advantages over the free base (avadomide; C₁₄H₁₄N₄O₃):
Table 2: Hydrochloride vs. Free Base Properties
Property | Avadomide Hydrochloride | Avadomide Free Base |
---|---|---|
Molecular Weight | 322.75 g/mol | 286.29 g/mol |
Solubility (H₂O) | 0.355 mg/mL | <0.01 mg/mL |
Melting Point | >250°C (decomposes) | 220–225°C |
Storage | -20°C (dry) | -80°C (desiccated) |
Bioavailability | Enhanced oral absorption | Low oral absorption |
Crystallinity | High (monoclinic crystals) | Moderate (amorphous solid) |
The hydrochloride salt’s improved solubility arises from ion-dipole interactions with water molecules, facilitating oral bioavailability. Both forms share identical cereblon-binding activity (IC₅₀ ~100 nM), confirming that salt formation does not alter the pharmacophore [3] [6]. However, the hydrochloride’s superior crystallinity reduces hygroscopicity, enhancing long-term stability [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: